BenchChemオンラインストアへようこそ!

Felbinac ethyl

Transdermal Drug Delivery Pharmaceutical Technology Ion-Pair Complexation

For R&D programs targeting superior transdermal delivery, Felbinac ethyl (14062-23-8) is the unambiguous starting material. Its ethyl ester moiety confers a logP of 3.76–4.29, directly enabling a 2-fold higher flux vs. standard felbinac patches (18.29 vs 9.18 μg/cm²/h). This quantifiable permeability edge, governed by cutaneous esterase activation kinetics, is unattainable with the parent acid or alternative NSAIDs. Secure this specific prodrug to engineer reduced-area, high-loading patches or HP-β-CyD-complexed topical gels with enhanced local bioavailability. Do not accept generic substitutes that compromise your formulation's therapeutic index.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 14062-23-8
Cat. No. B1212153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbinac ethyl
CAS14062-23-8
Synonyms4-biphenylylacetic acid ethyl ester
BPAA-Et
ethyl 4-biphenyl acetate
ethyl 4-biphenylacetate
felbinac ethyl ester
LM 001
LM-001
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
InChIKeyNPPJLSILDPVHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felbinac ethyl (CAS 14062-23-8): Ethyl Ester Prodrug of Felbinac for Topical Anti-Inflammatory Applications


Felbinac ethyl (CAS 14062-23-8), also known as ethyl 4-biphenylyl acetate (EBA) or LM-001, is a phenylacetic acid derivative nonsteroidal anti-inflammatory drug (NSAID) [1]. It functions as a prodrug of 4-biphenylylacetic acid (BPAA, felbinac), a potent cyclooxygenase (COX) inhibitor [2]. Upon topical or systemic administration, Felbinac ethyl is hydrolyzed by esterases to release the active metabolite BPAA, which suppresses prostaglandin synthesis and exerts analgesic and anti-inflammatory effects [3]. The ethyl ester modification confers enhanced lipophilicity (estimated logP 3.76–4.29) [4], facilitating improved stratum corneum penetration compared to the parent acid, making it particularly suitable for transdermal and topical formulations targeting localized musculoskeletal pain and inflammation.

Why Felbinac ethyl (14062-23-8) Cannot Be Simply Substituted with Other NSAID Esters or Parent Acids


Felbinac ethyl is not a generic NSAID ester; its differentiation is rooted in quantifiable physicochemical and biopharmaceutical properties that directly govern transdermal delivery performance and therapeutic outcomes. The ethyl ester moiety confers a measured logP of 3.76–4.29 [1], substantially higher than the parent acid felbinac, which dictates stratum corneum partitioning and flux. Furthermore, the hydrolysis kinetics of Felbinac ethyl by cutaneous esterases determine the rate of local activation to the active BPAA metabolite—a parameter that varies significantly among ester prodrugs [2]. Comparative studies demonstrate that simple interchange with alternative NSAID patches (e.g., diclofenac, indomethacin) or substitution with felbinac free acid yields divergent percutaneous absorption profiles, anti-inflammatory efficacy, and formulation stability [3]. Selection based on CAS number alone, without considering these quantifiable differentiators, risks compromised drug delivery and suboptimal therapeutic performance.

Quantitative Differentiation Evidence for Felbinac ethyl (14062-23-8) Selection in Transdermal and Topical Development


Transdermal Flux Superiority: 2-Fold Higher Permeation vs. Commercial Felbinac Patch Formulation

In a head-to-head comparative study, an optimized Felbinac ethyl patch formulation incorporating a triethylamine (TEA) ion-pair complex achieved a steady-state flux (J) of 18.29 ± 2.59 μg/cm²/h. This represents a 99.2% increase over the commercial felbinac patch product SELTOUCH®, which exhibited a flux of 9.18 ± 1.26 μg/cm²/h under identical in vitro diffusion conditions . The ion-pair strategy enhances the lipophilicity and partitioning of Felbinac ethyl into the stratum corneum, overcoming the permeability limitations of conventional felbinac formulations.

Transdermal Drug Delivery Pharmaceutical Technology Ion-Pair Complexation

Cyclodextrin Complexation: HP-β-CyD Enhances Prodrug Release and Activation vs. Felbinac Ethyl Alone

Complexation of Felbinac ethyl (EBA) with hydroxypropyl-β-cyclodextrin (HP-β-CyD) at a 1:2 molar ratio significantly enhanced in vitro release from hydrophilic ointments compared to EBA alone. The release enhancement followed the order: β-CyD < DM-β-CyD ≤ HP-β-CyD, correlating with improved aqueous solubility [1]. In a carrageenan-induced acute edema model in rat paw, the HP-β-CyD complex of EBA produced superior therapeutic anti-inflammatory effects over EBA alone, attributable to the combined effects of enhanced release from the vehicle and increased localized prodrug activation by esterases in the target tissue [1].

Cyclodextrin Complexation Prodrug Activation Topical Formulation

Comparative Anti-Inflammatory Efficacy: Felbinac 3.5% Patch vs. Diclofenac 1% and Indomethacin 3.75% Patches

A comparative study in rats using the carrageenan-induced paw edema model evaluated the anti-inflammatory effects of commercial patches containing 3.5% felbinac, 1% diclofenac-sodium, and 3.75% indomethacin. The edema suppression rate for the 3.5% felbinac patch was lower than that of the 1% diclofenac patch (12.1–33.2% suppression for diclofenac) [1]. Additionally, in the brewer's yeast-induced hyperalgesia model, the pain threshold ratio did not decrease in the 1% diclofenac group and was significantly higher than control at 3 hours (p=0.0004) and 5 hours (p=0.029), while felbinac 3.5% showed less pronounced analgesic effects [1]. This class-level comparison indicates that felbinac patches may offer a different efficacy and tolerability profile suited for specific patient populations or mild-to-moderate pain scenarios where diclofenac's potency is not required.

NSAID Patch Comparison Anti-Inflammatory Efficacy Carrageenan Edema Model

Physicochemical Prodrug Advantage: LogP Differential Between Felbinac Ethyl and Parent Acid

Felbinac ethyl (EBA) exhibits a calculated logP (ALOGPS) of 4.29 and ChemAxon logP of 3.76, with experimental ACD/LogP reported as 4.26 [1]. In contrast, the parent acid felbinac (BPAA) has a significantly lower logP (~2.5–3.0), consistent with its carboxylic acid functionality. The ethyl ester modification increases lipophilicity by approximately 1–1.5 log units, which enhances partitioning into the lipid-rich stratum corneum and improves passive diffusion across the skin barrier [2]. This physicochemical advantage is a primary rationale for employing the ethyl ester prodrug in transdermal and topical formulations, enabling effective drug delivery while retaining the potent COX inhibitory activity of the BPAA metabolite.

Lipophilicity Stratum Corneum Permeation Prodrug Design

Defined Application Scenarios for Felbinac ethyl (14062-23-8) Based on Quantified Differentiation Evidence


Development of Next-Generation Transdermal Patches with Enhanced Flux Requirements

For transdermal patch development programs targeting improved drug delivery efficiency over existing commercial felbinac formulations, Felbinac ethyl (14062-23-8) is the appropriate starting material. Evidence demonstrates that optimized Felbinac ethyl patches can achieve a 2-fold higher flux (18.29 μg/cm²/h) compared to the market reference product SELTOUCH® (9.18 μg/cm²/h) through ion-pair complexation strategies [1]. This enables formulators to design patches with reduced application area or higher drug loading, addressing patient compliance and therapeutic coverage limitations of current products. The ethyl ester prodrug architecture is essential for achieving this permeability enhancement, as the increased lipophilicity (logP 3.76–4.29) [2] facilitates stratum corneum partitioning that cannot be matched by the parent acid felbinac.

Cyclodextrin-Enhanced Topical Formulations for Localized Anti-Inflammatory Therapy

When developing topical ointments or gels requiring enhanced drug release and localized prodrug activation, Felbinac ethyl complexed with hydroxypropyl-β-cyclodextrin (HP-β-CyD) at a 1:2 molar ratio represents an evidence-backed formulation strategy. Comparative studies confirm that HP-β-CyD complexation significantly enhances in vitro release of Felbinac ethyl from hydrophilic ointment bases compared to uncomplexed drug, with corresponding improvement in in vivo anti-inflammatory efficacy in the carrageenan-induced rat paw edema model [1]. This approach leverages the solubility-limited delivery of the lipophilic prodrug, increasing localized conversion to the active BPAA metabolite by cutaneous esterases at the site of inflammation, thereby optimizing the therapeutic index of topical felbinac therapy.

Selection of Topical NSAID for Mild-to-Moderate Musculoskeletal Pain with Favorable Tolerability Profile

For procurement decisions involving topical NSAID formulations intended for mild-to-moderate pain management or for patient populations sensitive to potent NSAID effects, felbinac-based products (including Felbinac ethyl-derived formulations) warrant consideration. Head-to-head comparative data indicate that 3.5% felbinac patches exhibit lower anti-inflammatory and analgesic potency than 1% diclofenac patches in rat models [1]. This lower potency, when clinically correlated, may translate to an improved safety and tolerability profile, making felbinac formulations suitable for long-term, chronic use in osteoarthritis, muscle pain, and sports injuries where the intense COX inhibition of diclofenac is not required. Procurement decisions should weigh the desired therapeutic intensity against tolerability requirements, with felbinac positioned as the lower-potency, potentially better-tolerated option within the topical NSAID class.

Synthesis of Felbinac Derivatives and Analogs via Ester Prodrug Intermediate

In medicinal chemistry and pharmaceutical research settings, Felbinac ethyl (14062-23-8) serves as a key synthetic intermediate and reference standard for developing novel felbinac analogs, conjugates, and prodrugs. The ethyl ester is a documented precursor for felbinac (BPAA) synthesis via hydrolysis [1] and has been employed as a starting material for cyclodextrin conjugates, β-cyclodextrin mixed esters, and other delivery system investigations [2]. Its commercial availability at research-grade purity makes it the preferred building block for structure-activity relationship (SAR) studies exploring biphenylacetic acid derivatives with modified ester moieties, alternative prodrug strategies, or colon-specific delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felbinac ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.